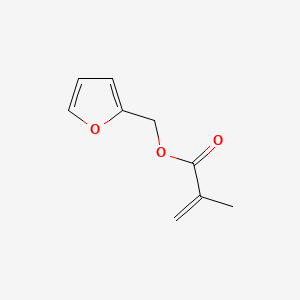

Furfuryl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61377. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(2)9(10)12-6-8-4-3-5-11-8/h3-5H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXAVNJYFLGAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29320-19-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-furanylmethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29320-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9063037 | |

| Record name | Furfuryl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3454-28-2 | |

| Record name | Furfuryl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3454-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfuryl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furfuryl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-furanylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfuryl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Furfuryl methacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q94ZA4KCV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Furfuryl Methacrylate from Furfuryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing furfuryl methacrylate (B99206) (FMA) from furfuryl alcohol. Furfuryl methacrylate is a valuable monomer in the development of advanced polymers with applications in drug delivery, biomaterials, and specialty coatings, owing to its renewable origin and the unique reactivity of the furan (B31954) moiety. This document details the core methodologies, presents quantitative data in structured tables, and includes visualizations of the reaction pathways and experimental workflows.

Introduction

The synthesis of this compound from furfuryl alcohol is primarily achieved through three main pathways:

-

Direct Esterification with methacrylic acid.

-

Transesterification with a methacrylate ester, typically methyl methacrylate.

-

Reaction with Methacrylic Anhydride (B1165640) .

Each method presents distinct advantages and challenges, particularly concerning reaction conditions, catalyst selection, and the inherent reactivity of furfuryl alcohol, which is prone to self-polymerization in the presence of strong acids.[1] This guide will explore the nuances of each approach to provide a thorough understanding for laboratory and potential scale-up applications.

Synthesis Methodologies and Experimental Protocols

This section outlines the detailed experimental protocols for the principal synthesis routes of this compound.

Direct Esterification of Furfuryl Alcohol with Methacrylic Acid

Direct esterification is a straightforward approach but requires careful control to minimize the acid-catalyzed polymerization of furfuryl alcohol. The reaction involves the removal of water to drive the equilibrium towards the product.

Reaction Pathway:

Caption: Direct esterification of furfuryl alcohol.

Experimental Protocol:

-

Materials: Furfuryl alcohol, methacrylic acid, p-toluenesulfonic acid (p-TSA) or sulfuric acid, a suitable solvent that forms an azeotrope with water (e.g., toluene (B28343) or cyclohexane), and a polymerization inhibitor (e.g., hydroquinone).

-

Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a heating mantle.

-

Procedure:

-

To the round-bottom flask, add furfuryl alcohol, an excess of methacrylic acid (typically 1.2 to 2 equivalents), the acid catalyst (0.5-2 mol% relative to furfuryl alcohol), and the polymerization inhibitor.

-

Add the solvent to the flask.

-

Heat the mixture to reflux. The water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Neutralize the excess acid by washing the organic phase with a saturated sodium bicarbonate solution.

-

Wash the organic phase with brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Quantitative Data for Direct Esterification:

| Reactant/Catalyst | Molar Ratio (to Furfuryl Alcohol) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Reference (for similar reactions) |

| Methacrylic Acid | 1.5 | 110-120 | 4-8 | Toluene | 70-85 | General Esterification Principles |

| p-Toluenesulfonic Acid | 0.01 | 110-120 | 4-8 | Toluene | 70-85 | General Esterification Principles |

Transesterification of Furfuryl Alcohol

Transesterification offers a milder alternative to direct esterification, avoiding the direct use of strong acids and the production of water.[2] This method typically involves reacting furfuryl alcohol with a low-boiling point methacrylate ester, such as methyl methacrylate, in the presence of a catalyst. The equilibrium is shifted by removing the low-boiling alcohol byproduct (methanol).

Reaction Pathway:

Caption: Transesterification for FMA synthesis.

Experimental Protocol (based on a similar synthesis of Tetrahydrothis compound):

-

Materials: Furfuryl alcohol, methyl methacrylate, a transesterification catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a metal alkoxide like lithium methoxide), and a polymerization inhibitor.

-

Apparatus: A reaction vessel equipped with a distillation column (e.g., a Vigreux column), a condenser, a collection flask, a magnetic stirrer, and a heating mantle.

-

Procedure:

-

Charge the reaction vessel with furfuryl alcohol, a molar excess of methyl methacrylate (typically 1.5 to 2 equivalents), and the polymerization inhibitor.[3]

-

Add the catalyst to the mixture. For metal alkoxide catalysts, they can be prepared in situ by reacting the corresponding metal with the alcohol.

-

Heat the reaction mixture to a temperature that allows for the distillation of the methanol/methyl methacrylate azeotrope (typically 60-80°C at the top of the column).[1]

-

Continuously remove the distillate to drive the reaction to completion.

-

Monitor the reaction progress by analyzing the composition of the reaction mixture (e.g., by GC).

-

After the reaction is complete, cool the mixture.

-

The catalyst may be neutralized or removed by filtration or washing.

-

Purify the product by vacuum distillation.[1]

-

Quantitative Data for Transesterification:

| Reactant/Catalyst | Molar Ratio (to Furfuryl Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference (for similar reactions) |

| Methyl Methacrylate | 1.5 - 2.0 | 60-80 | 2-3 | >90 | [3] |

| Lithium Methoxide | 0.2-10 wt% | 60-80 | 2-3 | >90 | [3] |

| Cyclic Amidine (DBU) | 1-5 mol% | 80-100 | 4-6 | High | [1] |

Synthesis using Methacrylic Anhydride

The reaction of furfuryl alcohol with methacrylic anhydride is a highly efficient method for producing this compound.[4] This pathway avoids the production of water and often proceeds under milder conditions than direct esterification. The main byproduct is methacrylic acid, which can be removed by a basic wash.

Reaction Pathway:

Caption: Synthesis of FMA using methacrylic anhydride.

Experimental Protocol (General Procedure):

-

Materials: Furfuryl alcohol, methacrylic anhydride, a base catalyst (e.g., 4-dimethylaminopyridine, DMAP), a solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), and a polymerization inhibitor.

-

Apparatus: A round-bottom flask with a magnetic stirrer, a dropping funnel, and an inert atmosphere (e.g., nitrogen).

-

Procedure:

-

Dissolve furfuryl alcohol, the base catalyst, and the polymerization inhibitor in the solvent in the round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add methacrylic anhydride (typically 1.1 to 1.5 equivalents) to the solution via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 12-24 hours).

-

Monitor the reaction by TLC or GC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the methacrylic acid byproduct and the catalyst.

-

Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation.

-

Quantitative Data for Synthesis with Methacrylic Anhydride:

| Reactant/Catalyst | Molar Ratio (to Furfuryl Alcohol) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Reference (for similar reactions) |

| Methacrylic Anhydride | 1.1 | 0 to RT | 24 | DCM | >90 | [4] |

| DMAP | 0.05 | 0 to RT | 24 | DCM | >90 | [4] |

Summary of Synthesis Parameters

The following table summarizes the key parameters for the different synthesis methods of this compound.

| Parameter | Direct Esterification | Transesterification | Synthesis with Methacrylic Anhydride |

| Primary Reagent | Methacrylic Acid | Methyl Methacrylate | Methacrylic Anhydride |

| Catalyst | Strong Acid (p-TSA, H₂SO₄) | Base (DBU) or Metal Alkoxide (LiOCH₃) | Base (DMAP) |

| Byproduct | Water | Methanol | Methacrylic Acid |

| Key Challenge | Self-polymerization of furfuryl alcohol | Efficient removal of methanol azeotrope | Cost of methacrylic anhydride |

| Typical Yield | 70-85% | >90% | >90% |

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for FMA synthesis.

Conclusion

The synthesis of this compound from furfuryl alcohol can be effectively achieved through several methods, with transesterification and the use of methacrylic anhydride generally offering higher yields and milder reaction conditions compared to direct esterification. The choice of method will depend on factors such as cost, available equipment, and desired purity. Careful control of reaction conditions, particularly temperature and the efficient removal of byproducts, is crucial for maximizing the yield and preventing unwanted side reactions, such as the polymerization of furfuryl alcohol. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful synthesis of this compound for research and development in the fields of polymer chemistry and drug development.

References

- 1. JP6424532B2 - Method for producing this compound - Google Patents [patents.google.com]

- 2. This compound | 3454-28-2 | Benchchem [benchchem.com]

- 3. US4861902A - Method for the preparation of tetrahydrofurfuryl-(2)-methacrylate and catalyst therefor - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

The Dual Reactivity of Furfuryl Methacrylate: A Technical Guide for Researchers

An In-depth Exploration of the Furan (B31954) and Methacrylate (B99206) Moieties for Advanced Polymer Synthesis and Drug Development

Furfuryl methacrylate (FMA) is a versatile monomer distinguished by its dual chemical reactivity, stemming from the presence of both a methacrylate group and a furan moiety. This unique structural combination allows for two distinct and orthogonal polymerization pathways: free-radical polymerization of the methacrylate double bond and Diels-Alder cycloaddition reactions involving the furan ring. This technical guide provides a comprehensive overview of the synthesis, polymerization, and post-polymerization modification of FMA, with a focus on experimental protocols and quantitative data to aid researchers, scientists, and drug development professionals in harnessing its potential for creating novel materials.

Reactivity of the Methacrylate Group: Polymerization Pathways

The methacrylate group in FMA contains a vinyl functionality that is readily polymerizable via free-radical mechanisms. This allows for the synthesis of linear or branched polymers with pendant furan groups, which can be further modified.

Free-Radical Polymerization (FRP)

Conventional free-radical polymerization is a common method for polymerizing FMA. However, it often leads to cross-linked or gel-like materials due to side reactions involving the furan ring, limiting its applications.[1]

Experimental Protocol: Free-Radical Polymerization of this compound

This protocol describes a typical free-radical polymerization of FMA using azobisisobutyronitrile (AIBN) as the initiator.

-

Materials:

-

This compound (FMA), inhibitor removed by passing through a column of basic alumina (B75360).

-

Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

Anhydrous toluene (B28343).

-

-

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve FMA (e.g., 5.0 g, 30.1 mmol) and AIBN (e.g., 0.05 g, 0.3 mmol, 1 mol% relative to monomer) in anhydrous toluene (e.g., 10 mL).

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by pouring the solution into a large excess of cold methanol.

-

Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

-

Controlled Radical Polymerization: Atom Transfer Radical Polymerization (ATRP)

To overcome the limitations of conventional FRP, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) are employed. ATRP allows for the synthesis of well-defined polymers with controlled molecular weights, narrow polydispersity, and preservation of the furan functionality.[1]

Experimental Protocol: ATRP of this compound

This protocol outlines the synthesis of poly(this compound) (PFMA) via ATRP using a copper-based catalyst system.

-

Materials:

-

This compound (FMA), inhibitor removed.

-

Ethyl α-bromoisobutyrate (EBiB), initiator.

-

Copper(I) bromide (CuBr).

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand.

-

Anisole (B1667542), solvent.

-

-

Procedure:

-

To a dry Schlenk flask with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).

-

Seal the flask, and alternatively evacuate and backfill with nitrogen three times.

-

Add FMA (e.g., 3.32 g, 20 mmol), EBiB (e.g., 39 mg, 0.2 mmol), PMDETA (e.g., 34.6 mg, 0.2 mmol), and anisole (e.g., 3 mL) to the flask under a nitrogen atmosphere.

-

Perform three freeze-pump-thaw cycles.

-

Place the flask in a thermostatically controlled oil bath at 90 °C.

-

After the desired time, stop the reaction by cooling the flask to room temperature and exposing it to air.

-

Dilute the mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a large excess of cold methanol.

-

Filter and dry the polymer under vacuum.[2]

-

Table 1: Molecular Weight and Polydispersity of Poly(this compound) (PFMA) via ATRP

| Monomer/Initiator Ratio | Conversion (%) | Mn (GPC, g/mol ) | Mw (GPC, g/mol ) | PDI (Mw/Mn) |

| 100 | 65 | 10,800 | 12,300 | 1.14 |

| 200 | 72 | 23,900 | 27,200 | 1.14 |

| 300 | 68 | 33,700 | 39,100 | 1.16 |

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index. Data is representative and may vary based on specific reaction conditions.

Figure 1: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Reactivity of the Furan Group: Diels-Alder Cycloaddition

The furan ring in FMA acts as a diene in [4+2] Diels-Alder cycloaddition reactions with suitable dienophiles, most commonly maleimides. A key feature of the furan-maleimide Diels-Alder reaction is its thermal reversibility. The forward reaction typically occurs at moderate temperatures (40-80 °C), while the reverse (retro-Diels-Alder) reaction is induced at higher temperatures (>110 °C). This dynamic covalent chemistry is the foundation for creating self-healing materials, reprocessable thermosets, and stimuli-responsive drug delivery systems.

Experimental Protocol: Diels-Alder Crosslinking of Poly(this compound)

This protocol describes the crosslinking of a PFMA-containing polymer with a bismaleimide (B1667444).

-

Materials:

-

Poly(this compound-co-styrene) (PS-co-PFMA) or other furan-functionalized polymer.

-

1,1'-(Methylenedi-4,1-phenylene)bismaleimide (BMI).

-

Chloroform (B151607) or other suitable solvent.

-

-

Procedure:

-

Dissolve the furan-containing polymer (e.g., 1.0 g) in chloroform (e.g., 10 mL) in a vial.

-

Add a stoichiometric amount of the bismaleimide crosslinker relative to the furan content of the polymer.

-

Stir the solution at a specific temperature (e.g., 25 °C or 50 °C) to allow the Diels-Alder reaction to proceed. The formation of a gel indicates successful crosslinking.[3]

-

The crosslinked gel can be isolated and dried.

-

To demonstrate reversibility, the crosslinked gel can be heated in a solvent (e.g., toluene at 100 °C), which should lead to its dissolution due to the retro-Diels-Alder reaction.[4]

-

Figure 2: Reversible Diels-Alder reaction between a furan and a maleimide.

Characterization of this compound Polymers

A suite of analytical techniques is employed to characterize FMA-based polymers, confirming their structure, molecular weight, and thermal properties.

Table 2: Spectroscopic and Thermal Properties of Poly(this compound) (PFMA)

| Property | Method | Characteristic Features / Values |

| 1H NMR | NMR Spectroscopy | δ (ppm): 7.4 (furan H), 6.3-6.4 (furan H), 5.0 (O-CH2), 1.8-2.0 (backbone CH2), 0.8-1.2 (α-CH3) |

| 13C NMR | NMR Spectroscopy | δ (ppm): 177 (C=O), 149 (furan C-O), 143 (furan C), 110 (furan C-H), 58 (O-CH2), 54 (backbone C), 45 (backbone CH2), 16-19 (α-CH3) |

| FTIR | Infrared Spectroscopy | ν (cm-1): ~1730 (C=O stretch), ~1635 (C=C stretch of methacrylate, disappears upon polymerization), ~1504, 1010, 740 (furan ring vibrations) |

| Glass Transition Temp. (Tg) | DSC | 55-69 °C[5][6] |

| Decomposition Temp. (Td) | TGA | Onset of degradation ~300 °C[7] |

Chemical shifts and vibrational frequencies are approximate and can vary with solvent and polymer tacticity.

Experimental Workflows and Signaling Pathways

The dual reactivity of FMA allows for a logical workflow in creating functional materials.

References

An In-Depth Technical Guide to Furfuryl Methacrylate (CAS 3454-28-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl methacrylate (B99206) (FMA), with the CAS number 3454-28-2, is a versatile monomer derived from renewable resources, making it an attractive component in the development of sustainable polymers.[1][2] Its unique chemical structure, featuring both a polymerizable methacrylate group and a reactive furan (B31954) moiety, allows for a dual-reaction pathway. This enables the synthesis of a wide array of polymers with tunable properties and functionalities.[3] The methacrylate group readily participates in free-radical and controlled radical polymerization, while the furan ring can undergo Diels-Alder cycloaddition reactions, paving the way for the creation of self-healing and thermally reversible materials.[3][4] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, polymerization, and key applications of furfuryl methacrylate, with a focus on its potential in biomedical and drug delivery systems.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid with a characteristic odor.[5] It is a hydrophobic monomer that is soluble in many organic solvents but has limited solubility in water.[2][5] The presence of the furan ring imparts unique chemical reactivity, while the methacrylate group allows for the formation of high molecular weight polymers.[3] For safe handling and storage, FMA is often stabilized with an inhibitor like monomethyl ether hydroquinone (B1673460) (MEHQ) to prevent premature polymerization.[1][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3454-28-2 | [1][7] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [3][8] |

| Appearance | Colorless to slightly yellow clear liquid | [1][5] |

| Density | 1.078 - 1.09 g/mL at 25 °C | [1][9][10] |

| Boiling Point | 80-82 °C at 5 mmHg | [6][9][10] |

| Refractive Index (n20/D) | 1.482 | [6][9][10] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [10] |

| InChI Key | DWXAVNJYFLGAEF-UHFFFAOYSA-N | [6][7] |

| SMILES | CC(=C)C(=O)OCC1=CC=CO1 | [7] |

Synthesis of this compound

This compound can be synthesized through two primary methods: direct esterification and transesterification.

Acid-Catalyzed Esterification

This conventional method involves the direct reaction of furfuryl alcohol with methacrylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[3] The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester and water.[3]

Experimental Protocol: Acid-Catalyzed Esterification (General Procedure)

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser, a Dean-Stark trap to remove water, and a magnetic stirrer.

-

Reagents: Furfuryl alcohol, methacrylic acid (in slight excess), a catalytic amount of p-toluenesulfonic acid, and a suitable solvent (e.g., toluene) are added to the flask.

-

Reaction: The mixture is heated to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) or by the amount of water collected.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Transesterification

Transesterification offers an alternative route that avoids the use of corrosive methacrylic acid and the co-production of water.[3] This method involves the reaction of furfuryl alcohol with a methyl or ethyl ester of methacrylic acid in the presence of a suitable catalyst.[3][11]

Experimental Protocol: Transesterification for this compound Synthesis

-

Catalyst Preparation (optional): For catalysts like lithium tetrahydrofurfuryl-(2)-methoxide, lithium metal is reacted with tetrahydrofurfuryl alcohol until a clear solution is formed.[11]

-

Reaction Setup: A reaction vessel is charged with furfuryl alcohol, methyl methacrylate (in a molar ratio of approximately 1:1.5 to 1:2), and the transesterification catalyst (e.g., a tin or titanium-based catalyst, or a cyclic amidine compound).[3][12] An inhibitor such as hydroquinone monomethyl ether is also added.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 60 and 80°C.[11] A vacuum (e.g., 500-600 mbar) is applied to distill off the methanol/methyl methacrylate azeotrope formed during the reaction.[11] The reaction is typically continued for 2-3 hours.[11]

-

Purification: After the reaction is complete, the crude product is purified by continuous vacuum distillation.[12]

Caption: Synthesis routes to this compound.

Polymerization of this compound

The methacrylate group of FMA allows for its polymerization through various techniques, leading to the formation of poly(this compound) (PFMA).

Free Radical Polymerization (FRP)

Conventional free radical polymerization is a common method for polymerizing FMA.[3] However, this method can sometimes lead to cross-linking and gel formation due to side reactions involving the furan ring, making it difficult to control the polymer's molecular weight and architecture.[3]

Experimental Protocol: Free Radical Polymerization of this compound

-

Monomer Preparation: this compound is passed through a basic alumina (B75360) column to remove the inhibitor.[4]

-

Reaction Setup: The inhibitor-free FMA is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Initiator Addition: A free radical initiator, such as benzoyl peroxide (BPO), is added to the monomer.[4]

-

Polymerization: The reaction vessel is purged with an inert gas (e.g., nitrogen) for approximately 15 minutes.[4] The mixture is then heated to a specific temperature (e.g., 80°C) for a set duration (e.g., 4 hours), followed by a higher temperature (e.g., 120°C) for an additional period (e.g., 2 hours) to ensure high conversion.[4]

-

Purification: After the reaction, the crude polymer is dissolved in a suitable solvent (e.g., toluene) and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomer and initiator residues.[4] The purified polymer is then dried under vacuum.

Caption: Free radical polymerization of this compound.

Controlled Radical Polymerization (CRP)

To overcome the limitations of FRP, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed. These methods allow for the synthesis of well-defined polymers with controlled molecular weights, narrow polydispersities, and complex architectures like block copolymers, while avoiding gelation.[3]

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of this compound

-

Reaction Setup: A Schlenk flask is charged with this compound, a solvent (e.g., anisole), a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and an initiator (e.g., ethyl α-bromoisobutyrate, EBiB).

-

Catalyst Addition: The copper(I) bromide (CuBr) catalyst is added to the flask.

-

Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: The flask is then placed in a thermostatically controlled oil bath at a specific temperature (e.g., 90°C) to initiate polymerization. Samples are withdrawn periodically to monitor monomer conversion and molecular weight evolution using techniques like ¹H NMR and Gel Permeation Chromatography (GPC).

-

Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air. The polymer is then diluted with a suitable solvent and passed through a neutral alumina column to remove the copper catalyst. The polymer is isolated by precipitation in a non-solvent and dried under vacuum.

Key Applications

The unique chemistry of this compound and its polymers opens up a wide range of applications, from industrial coatings to advanced biomedical materials.

Table 2: Applications of this compound and its Polymers

| Application Area | Description | Reference(s) |

| Coatings, Adhesives, and Composites | PFMA and its copolymers exhibit excellent adhesion, thermal stability, and chemical resistance, making them suitable for high-performance coatings, adhesives, and as a matrix material in composites. | [1][5][7] |

| Self-Healing Materials | The furan moiety in PFMA can undergo a reversible Diels-Alder reaction with a dienophile, such as a bismaleimide (B1667444), to form a cross-linked network. This network can be broken upon heating and reformed upon cooling, imparting self-healing properties to the material. | [3] |

| Biomedical Applications | FMA-based polymers and coatings have shown good biocompatibility and support for cell adhesion and proliferation, making them promising for tissue engineering scaffolds and biomedical device coatings. | [3][7] |

| Drug Delivery Systems | Hydrogels based on FMA copolymers can be designed for the controlled release of therapeutic agents. The tunable hydrophilicity and cross-linking density allow for the modulation of drug release kinetics. | [1][7] |

| Dental Materials | The strength, durability, and biocompatibility of FMA-based polymers make them suitable for use in dental fillings and adhesives. | [7] |

Diels-Alder Reaction for Self-Healing Materials

The furan ring in poly(this compound) acts as a diene in the Diels-Alder reaction, readily reacting with dienophiles like bismaleimides to form a thermally reversible cross-linked network.

Experimental Protocol: Diels-Alder Reaction of Poly(this compound)

-

Reactant Preparation: A copolymer of this compound and another monomer (e.g., styrene) is synthesized via a controlled polymerization technique. A bismaleimide cross-linker is also prepared.

-

Reaction Setup: The furan-containing copolymer and the bismaleimide are dissolved in a suitable solvent, such as chloroform, in a reaction vessel.

-

Reaction: The reaction is typically carried out at a moderate temperature (e.g., 25°C). The progress of the cross-linking reaction can be monitored by observing the decay in the UV absorbance of the maleimide (B117702) group.

-

Characterization of Reversibility: The thermal reversibility of the cross-linked network is confirmed by techniques such as Fourier-transform infrared (FTIR) spectroscopy and differential scanning calorimetry (DSC), which can detect the breaking (retro-Diels-Alder) and reforming of the cross-links upon heating and cooling cycles.

Caption: Reversible cross-linking via Diels-Alder reaction.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be worn when handling this chemical. It should be used in a well-ventilated area, and sources of ignition should be avoided. For storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Characterization Techniques

The successful synthesis and polymerization of this compound are confirmed using various analytical techniques.

Table 3: Analytical Techniques for Characterization

| Technique | Purpose | Reference(s) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to confirm the chemical structure of the FMA monomer and the resulting polymer, and to determine copolymer composition. | [3] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | FTIR is used to identify the characteristic functional groups in the monomer and polymer, and to monitor the disappearance of the methacrylate C=C bond during polymerization. | [4] |

| Gel Permeation Chromatography (GPC) | GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers. | |

| Differential Scanning Calorimetry (DSC) | DSC is used to determine the glass transition temperature (Tg) of the polymers and to study the thermal reversibility of the Diels-Alder reaction. | |

| Thermogravimetric Analysis (TGA) | TGA is used to evaluate the thermal stability of the polymers. | [4] |

Conclusion

This compound is a highly versatile, bio-based monomer with significant potential in materials science and biomedical engineering. Its dual reactivity allows for the creation of a diverse range of polymers with tailored properties. The ability to form thermally reversible cross-links through the Diels-Alder reaction is particularly promising for the development of smart materials, such as self-healing coatings and recyclable thermosets. Furthermore, its demonstrated biocompatibility and utility in forming hydrogels for controlled drug release position this compound as a valuable building block for next-generation medical devices and therapeutic systems. Further research into the controlled polymerization of FMA and the exploration of its applications in advanced materials are expected to unlock its full potential.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. RAFT Polymerization Procedures [sigmaaldrich.com]

- 3. JP6424532B2 - Method for producing this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. US4861902A - Method for the preparation of tetrahydrofurfuryl-(2)-methacrylate and catalyst therefor - Google Patents [patents.google.com]

- 8. US4562273A - Process for preparing esters of furan by a transesterification reaction - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Bio-based Origin and Sustainability of Furfuryl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl methacrylate (B99206) (FMA) is a versatile monomer that is gaining significant attention due to its bio-based origin and its potential to produce sustainable polymers with a wide range of applications, including in the biomedical and pharmaceutical fields.[1] Derived from furfural (B47365), a platform chemical obtained from lignocellulosic biomass, FMA offers a renewable alternative to petroleum-based methacrylates.[2] This technical guide provides an in-depth overview of the bio-based origin, synthesis, sustainability, and polymerization of furfuryl methacrylate, tailored for professionals in research and development.

Bio-based Origin of this compound

The synthesis of this compound begins with furfural, a key bio-based platform chemical.[2] Furfural is produced from the hemicellulose fraction of various lignocellulosic biomass sources, such as corn cobs, sugarcane bagasse, and wood chips.[2][3] The production process typically involves the acid-catalyzed hydrolysis of these agricultural residues.[3]

The overall pathway from biomass to this compound can be summarized as follows:

-

Biomass Pretreatment and Hydrolysis: Lignocellulosic biomass is treated to separate its main components: cellulose, hemicellulose, and lignin. The hemicellulose, which is rich in pentosans (C5 sugars), is then hydrolyzed, typically using an acid catalyst, to produce xylose.

-

Dehydration of Xylose to Furfural: The xylose is subsequently dehydrated to form furfural.

-

Conversion of Furfural to Furfuryl Alcohol: Furfural is catalytically hydrogenated to produce furfuryl alcohol.

-

Synthesis of this compound: Furfuryl alcohol is then reacted with a methacrylate source to yield this compound.

This bio-based route provides a sustainable alternative to the traditional production of methacrylate monomers from fossil fuels.

Synthesis of this compound

This compound can be synthesized through two primary methods: direct esterification and transesterification.

Direct Esterification of Furfuryl Alcohol with Methacrylic Acid

This method involves the direct reaction of furfuryl alcohol with methacrylic acid, typically in the presence of an acid catalyst.

Reaction:

Caption: Direct Esterification of Furfuryl Alcohol.

Transesterification of Methyl Methacrylate with Furfuryl Alcohol

Transesterification offers an alternative route that avoids the direct use of corrosive methacrylic acid.[4] In this process, furfuryl alcohol reacts with an alkyl methacrylate, such as methyl methacrylate, in the presence of a catalyst.

Reaction:

Caption: Transesterification for FMA Synthesis.

Experimental Protocols

Synthesis of this compound via Transesterification

This protocol is adapted from a patented method for the synthesis of related methacrylate esters.[4][5]

Materials:

-

Furfuryl alcohol

-

Methyl methacrylate

-

Lithium catalyst (e.g., lithium hydroxide)

-

Polymerization inhibitor (e.g., N,N'-dinaphthyl-para-phenylenediamine)

-

Hexane (B92381) (azeotrope-forming compound)

Procedure:

-

Reactor Setup: A multi-necked flask is equipped with a thermometer, agitator, addition funnels for hexane, catalyst, and methyl methacrylate, an air bubbler, and a distillation column with a column head, condenser, and a decanter.

-

Initial Charge: Charge the reactor with furfuryl alcohol, hexane, and the polymerization inhibitor.

-

Catalyst Preparation: Prepare a solution of the lithium catalyst in methanol.

-

Reaction Initiation: After drying the reaction medium, simultaneously introduce methyl methacrylate and the methanolic catalyst solution into the reactor.

-

Reaction Conditions: Maintain the reaction temperature between 115°C and 120°C. The addition of hexane can help control the temperature.

-

Methanol Removal: The methanol produced during the reaction forms a heteroazeotrope with hexane, which is distilled off. The distillate is cooled to approximately 10°C in the decanter to separate the layers. The upper layer (hexane) is recycled to the column, and the lower layer (methanol) is removed.

-

Reaction Monitoring and Completion: The reaction is monitored for the conversion of furfuryl alcohol. A reaction time of approximately 4 hours typically yields high conversion.

-

Purification: After the reaction, the product is purified by distillation under reduced pressure to remove unreacted starting materials and byproducts.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [6] |

| Molecular Weight | 166.17 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.078 g/mL at 25 °C | [7] |

| Boiling Point | 80-82 °C at 5 mmHg | [7] |

| Refractive Index | n20/D 1.482 | [7] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [8] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 1.95 (s, 3H, -CH₃), 5.10 (s, 2H, -O-CH₂-), 5.58 (s, 1H, =CH₂), 6.13 (s, 1H, =CH₂), 6.35 (m, 1H, furan (B31954) ring), 6.42 (m, 1H, furan ring), 7.40 (m, 1H, furan ring) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 18.3 (-CH₃), 58.0 (-O-CH₂-), 110.7, 110.9, 126.0, 136.4, 143.3, 149.8 (furan and vinyl carbons), 167.0 (C=O) | [6] |

| FTIR (neat) | ν (cm⁻¹): 3120 (C-H, furan), 2960 (C-H, alkyl), 1720 (C=O, ester), 1640 (C=C, vinyl), 1505 (C=C, furan), 1160 (C-O, ester) | [6] |

Polymerization of this compound

This compound can be polymerized through various mechanisms, with free radical polymerization being a common method.

Free Radical Polymerization

This process involves three main stages: initiation, propagation, and termination.[3][9]

Caption: Free Radical Polymerization Mechanism.

Experimental Protocol for Free Radical Polymerization of this compound:

This protocol is based on the copolymerization of this compound with N-vinylpyrrolidone.[2]

Materials:

-

This compound (FMA)

-

N-vinylpyrrolidone (P)

-

2,2'-azobisisobutyronitrile (AIBN) (initiator)

-

N,N-dimethylformamide (DMF) (solvent)

Procedure:

-

Monomer and Initiator Preparation: Prepare solutions of the monomers (FMA and P) and the initiator (AIBN) in DMF in a reaction vessel.

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.

-

Polymerization: Heat the reaction mixture to a specific temperature (e.g., 50°C) to initiate the polymerization.

-

Reaction Time: Allow the reaction to proceed for a predetermined time to achieve the desired conversion.

-

Termination and Precipitation: Cool the reaction mixture to stop the polymerization. Precipitate the resulting copolymer by pouring the solution into a non-solvent (e.g., diethyl ether).

-

Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomers and initiator, and dry it under vacuum.

Sustainability of this compound

The sustainability of this compound is a key advantage, primarily stemming from its bio-based origin. However, a comprehensive assessment requires consideration of its entire life cycle.

Bio-based Origin

As previously detailed, FMA is derived from renewable lignocellulosic biomass, reducing reliance on finite fossil fuels. This contributes to a more circular economy and can potentially lower the carbon footprint of the resulting polymers.

Life Cycle Assessment (LCA) Considerations

A full life cycle assessment of this compound is complex, but key aspects can be inferred from studies on its precursor, furfural, and other bio-based polymers.[10][11][12]

-

Furfural Production: The production of furfural from biomass is a significant contributor to the overall environmental impact. Key environmental hotspots include:

-

Energy Consumption: The hydrolysis and distillation steps are energy-intensive.

-

Acid Catalysts: The use of mineral acids can lead to the generation of acidic waste streams.[13]

-

Feedstock Transportation: Long-distance transportation of bulky biomass can contribute to greenhouse gas emissions.

-

-

Esterification/Transesterification: The synthesis of FMA from furfuryl alcohol also has environmental impacts related to energy use, catalyst selection, and solvent usage.

-

Polymerization: The environmental impact of the polymerization process depends on the specific method used, including the choice of initiator, solvent, and reaction conditions.

-

End-of-Life: The biodegradability and recyclability of poly(this compound) are important factors in its overall sustainability. Research is ongoing to develop furan-based polymers that are more easily recyclable or biodegradable.

Workflow for Life Cycle Assessment of this compound:

Caption: Cradle-to-Grave LCA Workflow for FMA.

Conclusion

This compound represents a promising bio-based monomer that can contribute to the development of more sustainable polymers. Its origin from renewable biomass is a significant advantage, though a comprehensive understanding of its sustainability requires a full life cycle assessment. The synthesis of FMA is achievable through established chemical routes, and its polymerization can be controlled to produce polymers with tailored properties. For researchers and professionals in drug development and related fields, this compound offers a valuable building block for creating innovative and more environmentally friendly materials. Further research into optimizing its production, exploring its polymerization, and evaluating the end-of-life options for its polymers will be crucial in realizing its full potential.

References

- 1. This compound plasma polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. fiveable.me [fiveable.me]

- 4. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]

- 5. US4861902A - Method for the preparation of tetrahydrofurfuryl-(2)-methacrylate and catalyst therefor - Google Patents [patents.google.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 10. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 11. mdpi.com [mdpi.com]

- 12. repositori.udl.cat [repositori.udl.cat]

- 13. JP6424532B2 - Method for producing this compound - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Furfuryl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Furfuryl methacrylate (B99206), a versatile monomer prized for its role in the synthesis of high-performance polymers, requires meticulous handling due to its potential health and safety risks. This in-depth technical guide provides a comprehensive overview of the essential safety considerations, experimental protocols for hazard assessment, and the toxicological pathways associated with its use. Adherence to these guidelines is paramount for ensuring a safe laboratory environment and minimizing occupational exposure.

Section 1: Physicochemical and Hazardous Properties

Furfuryl methacrylate is a clear, colorless to slightly yellow liquid with a characteristic odor.[1][2] Its chemical and physical properties, along with its hazard classifications, are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [3][4] |

| Molecular Weight | 166.17 g/mol | [3][4] |

| Boiling Point | 80-82 °C @ 5 mmHg | [3] |

| Flash Point | 195 °F (90.6 °C) | [3] |

| Density | 1.078 g/mL at 25 °C | [3] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. Limited solubility in water. | [1][3] |

| Stability | Light sensitive.[3] Polymerization may occur at room temperature.[5] Often stabilized with inhibitors like monomethyl ether hydroquinone (B1673460) (MEHQ).[2] |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [4] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [6][7] |

Section 2: Health and Safety Recommendations

Safe handling of this compound necessitates a multi-faceted approach encompassing engineering controls, appropriate personal protective equipment (PPE), and stringent hygiene practices.

Engineering Controls and Personal Protective Equipment

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[8] Emergency eyewash stations and safety showers must be readily accessible.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Reference(s) |

| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [8] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Double gloving is recommended as methyl methacrylate can penetrate latex and vinyl gloves. | [8][9] |

| Skin and Body Protection | Protective clothing, including a lab coat and, where splashes are possible, an apron. | [8] |

| Respiratory Protection | In case of insufficient ventilation or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | [8] |

Handling, Storage, and Disposal

Handling: Avoid contact with skin, eyes, and clothing.[8] Prevent the formation of aerosols and vapors.[8] Keep away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools.[8] Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[8] The compound is light-sensitive and should be stored accordingly.[3] For stabilized this compound, ensure proper inhibitor levels are maintained.[2] Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8] Do not allow the chemical to enter drains.[8] Contaminated packaging should be triple-rinsed and disposed of appropriately.[8]

Section 3: Emergency and First Aid Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. | [8] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [8] |

Section 4: Experimental Protocols for Hazard Assessment

The following sections detail standardized methodologies for assessing the potential hazards of this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method is used to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model.[10][11]

Methodology:

-

Tissue Preparation: Reconstituted human epidermal tissues are equilibrated in culture medium.

-

Chemical Application: A defined amount of this compound is applied topically to the surface of the tissue.

-

Exposure and Incubation: The tissues are exposed to the chemical for a specified period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[10]

-

Viability Assessment: Cell viability is determined using the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a blue formazan (B1609692) product.[11] The amount of formazan is quantified spectrophotometrically.

-

Classification: A chemical is classified as a skin irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.[12]

Skin Sensitization: Murine Local Lymph Node Assay (LLNA) (OECD TG 429)

The LLNA is the standard in vivo method for assessing the skin sensitization potential of a chemical by measuring lymphocyte proliferation in the draining auricular lymph nodes.[13]

Methodology:

-

Animal Selection and Grouping: Typically, female CBA/J mice are used.[14] Animals are divided into at least three dose groups and a vehicle control group.

-

Chemical Application: this compound, dissolved in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.[14]

-

³H-methyl thymidine (B127349) Injection: On day 5, a radiolabeled thymidine precursor is injected intravenously.[15]

-

Lymph Node Excision and Processing: On day 6, the draining auricular lymph nodes are excised and a single-cell suspension is prepared.

-

Measurement of Proliferation: The incorporation of ³H-methyl thymidine is measured using a β-scintillation counter.

-

Calculation of Stimulation Index (SI): The SI is calculated for each dose group as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3.[13]

Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

This method provides information on the acute oral toxicity of a substance.[16]

Methodology:

-

Animal Selection and Fasting: Young adult rats, typically females, are used.[16] Animals are fasted prior to dosing.[16]

-

Dosing: The test substance is administered in a single dose by gavage.[16] The study proceeds in a stepwise manner using fixed doses (5, 50, 300, 2000 mg/kg).[16]

-

Sighting Study: An initial sighting study is performed to determine the appropriate starting dose for the main study.[17]

-

Main Study: Dosing begins at a level expected to produce some signs of toxicity without mortality.[18] Depending on the outcome, the next dose is either higher or lower.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[17]

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

Classification: The substance is classified based on the observed toxicity and mortality at specific dose levels.

Section 5: Toxicological Pathways

Exposure to this compound can trigger specific signaling pathways leading to its observed toxic effects, particularly skin irritation and allergic contact dermatitis.

Allergic Contact Dermatitis (ACD) Signaling Pathway

ACD is a T-cell mediated, delayed-type hypersensitivity reaction.[2] The process involves a sensitization phase and an elicitation phase.

Upon initial exposure, this compound acts as a hapten, binding to skin proteins to form an immunogenic complex.[2] This complex is taken up by Langerhans cells, which then migrate to the draining lymph nodes to present the antigen to naive T-cells, leading to the generation of memory T-cells.[2] Upon re-exposure, these memory T-cells are rapidly activated, releasing a cascade of pro-inflammatory cytokines and chemokines, such as those of the CXCR3 signaling pathway, resulting in the clinical manifestations of dermatitis.[8]

Cellular Toxicity Pathway

Studies on other methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), have elucidated a potential pathway for cellular toxicity that may be relevant for this compound.[3] This pathway involves the induction of oxidative stress and apoptosis.

Exposure to methacrylates can lead to an increase in intracellular reactive oxygen species (ROS), creating a state of oxidative stress.[3] This can overwhelm the cell's antioxidant defenses and lead to mitochondrial dysfunction.[3] Damage to the mitochondria can trigger the intrinsic apoptosis pathway through the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death.[3]

Section 6: Experimental Workflow for Safety Assessment

A logical workflow for the safety assessment of this compound integrates both in vitro and in vivo methodologies.

This workflow begins with a combination of in vitro tests to assess local effects like skin and eye irritation, minimizing the use of animal testing. In vivo studies are then employed to evaluate systemic effects such as acute toxicity and skin sensitization. The data from these studies inform hazard identification, which is a critical component of the overall risk assessment and the establishment of safe handling protocols.

References

- 1. thepsci.eu [thepsci.eu]

- 2. Allergic Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Common pathogenetic pathways in allergic and irritant contact dermatitis. | Semantic Scholar [semanticscholar.org]

- 7. Methacrylates and Contact Dermatitis | Learn to Protect — Methacrylate Producers Association, Inc. [mpausa.org]

- 8. Chemokine Signaling in Allergic Contact Dermatitis: Toward Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dermnetnz.org [dermnetnz.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

- 12. senzagen.com [senzagen.com]

- 13. oecd.org [oecd.org]

- 14. daikinchemicals.com [daikinchemicals.com]

- 15. cefic-lri.org [cefic-lri.org]

- 16. oecd.org [oecd.org]

- 17. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 18. catalog.labcorp.com [catalog.labcorp.com]

Spectroscopic data of furfuryl methacrylate (NMR, FTIR, Raman)

An In-depth Technical Guide to the Spectroscopic Characterization of Furfuryl Methacrylate (B99206)

Introduction

Furfuryl methacrylate (FMA) is a versatile monomer notable for its dual reactivity, featuring both a methacrylate group and a furan (B31954) moiety.[1] This structure allows it to participate in various polymerization reactions, making it a valuable component in the synthesis of novel polymers for biomedical applications, coatings, and thermosets.[1][2][3] A thorough understanding of its molecular structure and the ability to monitor its transformations during chemical processes are critical for researchers and professionals in materials science and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy are indispensable tools for the detailed characterization of FMA.[1] This guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and logical diagrams to illustrate the characterization workflow.

Spectroscopic Data of this compound

The unique chemical structure of this compound gives rise to characteristic signals in various spectroscopic analyses. These signals are fingerprints that allow for the identification and quantification of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of FMA by analyzing the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) in different chemical environments.[1]

¹H NMR Data

The ¹H NMR spectrum of this compound provides distinct signals for the protons of the furan ring, the methylene (B1212753) group, and the methacrylate group.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Furan Ring Proton | 7.41 | Multiplet |

| Furan Ring Proton | 6.39 | Multiplet |

| Furan Ring Proton | 6.35 | Multiplet |

| Methacrylate Vinyl Protons | 6.07-6.05 | Multiplet |

| Methacrylate Vinyl Protons | 5.69-5.67 | Multiplet |

| Methylene Protons (–CH₂O–) | 5.06 | Singlet |

| Methacrylate Methyl Protons (–CH₃) | 1.89-1.87 | Singlet |

Data sourced from studies on FMA and related furan-based methacrylate oligomers, typically using CDCl₃ or DMSO-d₆ as the solvent.[1][4]

¹³C NMR Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Carbonyl Carbon (C=O) | 166.8 |

| Furan Ring Carbon | 148.6 |

| Furan Ring Carbon | 143.5 |

| Quaternary Carbon (Methacrylate) | 135.9 |

| Methylene Carbon (Vinyl) | 126.2 |

| Furan Ring Carbon | 110.8 |

| Furan Ring Carbon | 110.6 |

| Methylene Carbon (–CH₂O–) | 58.7 |

| Methyl Carbon (–CH₃) | 18.2 |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. Data is compiled from spectral databases.[5]

Vibrational Spectroscopy: FTIR and Raman

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are particularly useful for identifying functional groups.

FTIR Spectroscopy Data

The FTIR spectrum of FMA is characterized by strong absorption bands corresponding to the carbonyl and carbon-carbon double bonds of the methacrylate group, as well as vibrations from the furan ring.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 1716 - 1730 | C=O Stretch (Ester) |

| 1636 - 1639 | C=C Stretch (Methacrylate) |

| 1503 | C=C Stretch (Furan Ring) |

| 1191 | C-C-O Stretch |

| 1149 | O-C-C Stretch |

| 815 | C=C Bend (Methacrylate) |

Data compiled from various sources analyzing methacrylate compounds.[4][6][7]

Raman Spectroscopy Data

Raman spectroscopy provides valuable information on the non-polar bonds and symmetric vibrations within the FMA molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 1718 | ν(C=O) Methacrylate |

| 1639 | ν(C=C) Methacrylate |

| 1602 | ν(C=C) Furan |

| 1503 | ν(C=C) Furan |

| 1081 | ν(ring) Furan |

| 812 | ν(C–O–C) |

Band assignments are based on experimental FT-Raman spectra of this compound.[8][9]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 10-20 mg of this compound. Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[10] Ensure the sample is fully dissolved; gentle vortexing can be applied.[10]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.[4]

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, the number of scans is typically set between 16 and 64 to achieve an adequate signal-to-noise ratio.[4][10]

-

Data Processing : Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.[10] Calibrate the chemical shifts using the residual solvent peak as a reference.

FTIR Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR as it requires minimal sample preparation.[11]

-

Background Measurement : Before analyzing the sample, take a background spectrum to eliminate interference from atmospheric water vapor and carbon dioxide.[11]

-

Sample Application : Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition : Acquire the spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.[12] The spectral range is generally from 4000 to 700 cm⁻¹.[12]

-

Data Processing : The resulting spectrum is typically displayed in terms of absorbance or transmittance versus wavenumber. Baseline correction may be applied if necessary.

Raman Spectroscopy Protocol

-

Instrument Calibration : Calibrate the Raman spectrometer using a standard reference material, such as a crystalline silicon wafer (peak at 520.7 cm⁻¹), to ensure wavenumber accuracy.[13]

-

Sample Preparation : Place a small amount of liquid FMA in a suitable container, such as a quartz cuvette or glass vial. For solid samples, they can be pressed into a sample cup.[14]

-

Data Acquisition : Use a laser excitation source (e.g., 532 nm or 785 nm) to illuminate the sample.[13] The scattered light is collected at a 90° angle.[15] Set the integration time and number of accumulations to achieve a good signal-to-noise ratio.[13]

-

Data Processing : The acquired spectrum should be baseline corrected to remove fluorescence background, which can be done using polynomial fitting or other algorithms.[8][13]

Visualization of Spectroscopic Analysis

The following diagrams illustrate the workflow and logical relationships in the spectroscopic characterization of this compound.

References

- 1. This compound | 3454-28-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C9H10O3 | CID 76993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. rsc.org [rsc.org]

- 9. Raman spectroscopic insights into the glass transition of poly(methyl methacrylate) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. plus.ac.at [plus.ac.at]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

An In-depth Technical Guide to the Thermal Properties of Poly(furfuryl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(furfuryl methacrylate) (PFMA) is a bio-based polymer derived from furfuryl alcohol, a product of biomass processing. Its unique chemical structure, featuring a reactive furan (B31954) moiety, makes it a promising candidate for a variety of applications, including drug delivery systems, self-healing materials, and thermosetting resins. A thorough understanding of its thermal properties is paramount for its processing and application. This technical guide provides a comprehensive overview of the thermal characteristics of PFMA, including its glass transition temperature and thermal decomposition behavior. Detailed experimental protocols for thermal analysis and a logical pathway of its thermal degradation are also presented.

Introduction

The increasing demand for sustainable and renewable materials has propelled research into bio-derived polymers. Poly(this compound) stands out due to its furan group, which can participate in reversible Diels-Alder reactions, imparting self-healing and thermoset characteristics. The thermal stability and transitions of PFMA are critical parameters that dictate its performance in various applications. This guide synthesizes available data on the thermal properties of PFMA to serve as a valuable resource for professionals in research and development.

Thermal Transition: Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a key characteristic of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The reported Tg of poly(this compound) varies in the literature, likely due to differences in polymer molecular weight, purity, and the experimental conditions used for measurement.

One study reports a glass transition temperature of 119 °C (392 K) for pure PFMA. This value was determined through calorimetric analysis of an exhaustively dried polymer sample and corroborated by extrapolation of Tg values from copolymers of furfuryl methacrylate (B99206) and N-vinylpyrrolidone[1]. Another source indicates a Tg of 95.4 °C for a PFMA homopolymer[2]. In the context of copolymers with tung oil, the Tg of the PFMA component was observed in the range of 55-65 °C [3]. This range of reported values highlights the importance of detailed material characterization and standardized testing protocols.

Table 1: Glass Transition Temperature (Tg) of Poly(this compound)

| Polymer System | Glass Transition Temperature (Tg) | Method of Determination | Reference |

| Pure Homopolymer (exhaustively dried) | 119 °C (392 K) | Calorimetry & Extrapolation | [1] |

| Homopolymer | 95.4 °C | Differential Scanning Calorimetry (DSC) | [2] |

| Component in a copolymer with Tung Oil | 55-65 °C | Differential Scanning Calorimetry (DSC) | [3] |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of polymers by monitoring their mass loss as a function of temperature. For poly(this compound), thermal stability is a critical factor, especially for applications requiring high-temperature processing or use.

Further research is required to fully elucidate the thermal decomposition profile of pure poly(this compound).

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

This protocol outlines the general procedure for determining the Tg of poly(this compound) using a heat-flux DSC instrument.

Methodology:

-

Sample Preparation:

-

Ensure the PFMA sample is completely dry to prevent plasticization effects from residual moisture.

-

Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.

-

Crimp the pan with an aluminum lid to encapsulate the sample.

-

-

Instrument Setup:

-

Place the prepared sample pan in the sample cell of the DSC instrument.

-

Place an empty, crimped aluminum pan in the reference cell.

-

Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-